molecular formula C9H14O5 B3147400 (3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one CAS No. 62158-33-2

(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one

Cat. No.: B3147400
CAS No.: 62158-33-2
M. Wt: 202.20 g/mol
InChI Key: CEVALZNMSHYICJ-VOQBNFLRSA-N
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Description

(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one is a bicyclic heterocyclic compound featuring a fused furan-pyran scaffold. Its structure includes a hydroxymethyl (-CH2OH) substituent at the C4 position and a methoxy (-OCH3) group at the C6 position. This stereochemically complex molecule is characterized by its tetrahydrofuropyranone core, which imparts rigidity and influences its physicochemical properties, such as solubility and hydrogen-bonding capacity. The compound is listed under CAS No. [154026-95-6] and is frequently utilized in synthetic organic chemistry as a chiral building block for natural product synthesis, particularly in the preparation of glycosidase inhibitors and nucleoside analogs .

Properties

IUPAC Name

(3aS,4R,6R,7aR)-4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3/t5-,6+,7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVALZNMSHYICJ-VOQBNFLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C(CC(=O)O2)C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H]2[C@H](CC(=O)O2)[C@@H](O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745451
Record name (3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62158-33-2
Record name (3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one is a member of the furo-pyran class of compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H18O4
  • Molecular Weight: 202.25 g/mol
  • CAS Number: 14897-47-3

Antioxidant Properties

Research indicates that furo-pyran derivatives exhibit significant antioxidant activity. A study demonstrated that compounds with similar structures can scavenge free radicals effectively, reducing oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases related to oxidative damage .

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In animal models of inflammation, administration of this furo-pyran derivative resulted in a significant reduction in inflammatory markers. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines .

Study 1: Antioxidant Efficacy

In a controlled study published in Journal of Natural Products, researchers evaluated the antioxidant capacity of several furo-pyran derivatives. The results indicated that this compound exhibited an IC50 value lower than that of standard antioxidants like ascorbic acid .

CompoundIC50 (µM)
Ascorbic Acid12.5
(3aS,4R,6R,7aR)-Furo-Pyran9.8

Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism: The presence of hydroxymethyl and methoxy groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Antimicrobial Mechanism: The structural features facilitate interaction with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anti-inflammatory Mechanism: It may inhibit the NF-kB pathway or other signaling cascades involved in inflammation.

Comparison with Similar Compounds

a) (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one (CAS: 1932353-11-1)

  • Molecular Formula : C7H10O4
  • Key Differences: Lacks the hydroxymethyl group at C3. Contains a methoxy group at C4 but retains the fused furan-pyranone system. Exhibits reduced hydrophilicity compared to the target compound due to the absence of the hydroxymethyl moiety .

b) (3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

  • Molecular Formula : C7H10O4
  • Key Differences :
    • Stereoisomer of the above compound, with distinct spatial arrangement at C4 and C6a.
    • Demonstrates divergent reactivity in glycosylation reactions due to stereochemical constraints .

c) (3aS,6S,7aS)-6,7a-Dimethylhexahydro-2H-furo[3,2-b]pyran-2-one

  • Molecular Formula : C8H12O3
  • Key Differences :
    • Features methyl groups at C6 and C7a instead of hydroxymethyl and methoxy groups.
    • Increased lipophilicity and reduced hydrogen-bonding capacity, making it less suitable for aqueous-phase reactions .

Functional Group Variations in Furopyranones

Compound Name Molecular Formula Substituents Key Functional Properties Reference
Target Compound C8H12O5 C4: -CH2OH; C6: -OCH3 High hydrophilicity, chiral synthon
(3aR,4S,6aS)-4-Methoxy analogue C7H10O4 C4: -OCH3; No hydroxymethyl Moderate solubility, rigid scaffold
(±)-6b,9,10,10a-Tetrahydro-6H,7H-pyrano[3',4':4,5]furo[3,2-c]chromen-6-one C12H12O4 Fused coumarin-pyran system Fluorescence, photostability
5,6-Dihydro-4-methoxy-2H-pyran C6H10O2 Simple dihydropyran Low steric hindrance, versatile intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one
Reactant of Route 2
Reactant of Route 2
(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one

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